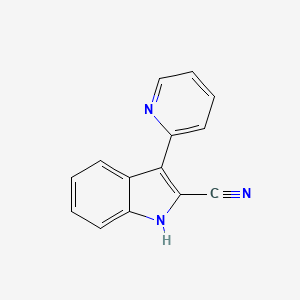

3-(Pyridin-2-yl)-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

65076-79-1 |

|---|---|

Molecular Formula |

C14H9N3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-pyridin-2-yl-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C14H9N3/c15-9-13-14(12-7-3-4-8-16-12)10-5-1-2-6-11(10)17-13/h1-8,17H |

InChI Key |

WPZWZYYLOJAKLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C#N)C3=CC=CC=N3 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles for 3 Pyridin 2 Yl 1h Indole 2 Carbonitrile Derivatives

General Principles of SAR in Indole (B1671886) and Pyridine (B92270) Containing Chemotypes

Indole and pyridine are prominent heterocycles in FDA-approved drugs, valued for their ability to engage in various biological interactions. nih.govmdpi.com The indole nucleus can mimic tryptophan and participate in hydrogen bonding via the N-H group, as well as π-π stacking and hydrophobic interactions. nih.govresearchgate.net The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility and metabolic stability. nih.govmdpi.com

Impact of Pyridine Ring Substitution on Compound Activity and Selectivity

Substitutions on the pyridine ring of indolyl-pyridine derivatives offer a powerful tool to modulate their biological activity, selectivity, and pharmacokinetic properties.

Positional Isomerism of Pyridine Moiety (e.g., Pyridin-2-yl vs. Pyridin-3-yl)

The point of attachment of the indole moiety to the pyridine ring is a critical determinant of biological activity. While direct comparative studies on 3-(pyridin-2-yl)-1H-indole-2-carbonitrile versus its pyridin-3-yl and pyridin-4-yl isomers are limited, broader studies on related scaffolds highlight the importance of this positional isomerism. For example, in a series of (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) derivatives, the pyridin-4-yl moiety was found to be a key feature for their activity as methuosis inducers. nih.govtandfonline.com

Similarly, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the pyridin-3-yl scaffold was essential for their antibacterial activity. nih.gov These findings suggest that the nitrogen atom's position within the pyridine ring dictates the molecule's ability to form crucial interactions, such as hydrogen bonds, with the target protein. A change from a pyridin-2-yl to a pyridin-3-yl or pyridin-4-yl linkage alters the vector and accessibility of this key interaction point, which can dramatically impact binding affinity and subsequent biological response.

Table 1: Influence of Pyridine Isomerism on Biological Activity in Indolyl-Pyridine Scaffolds

| Scaffold | Pyridine Isomer | Observed Biological Activity | Reference |

|---|---|---|---|

| (E)-3-(1H-indol-3-yl)-1-(pyridin-yl)prop-2-en-1-one | Pyridin-4-yl | Potent methuosis inducers | nih.govtandfonline.com |

| 3-(Pyridin-yl)-2-oxazolidinone | Pyridin-3-yl | Significant antibacterial activity | nih.gov |

Substituent Effects on the Pyridine Nitrogen Atom

Rational Modifications on the Indole Ring System

The indole ring system offers multiple positions for substitution, allowing for fine-tuning of the molecule's biological activity and physicochemical properties.

N1-Substitution Patterns on the Indole Moiety

Alkylation or arylation at the N1 position of the indole ring is a common strategy to explore SAR. The introduction of substituents at this position can influence the molecule's lipophilicity, steric profile, and ability to act as a hydrogen bond donor. In a study of pyrazolo[4,3-c]pyridines, N-1 methylation of an indole-containing derivative enhanced its activity in inhibiting the Tc and HsPEX14–PEX5 protein–protein interaction. researchgate.net However, in another series of 3,5-disubstituted pyridine-2(1H)-ones, methylation or aminoalkylation of the indole nitrogen resulted in compounds with lower potency, suggesting that the N-H group might be involved in a critical hydrogen bond interaction. nih.gov

Table 2: Effect of N1-Substitution on the Indole Moiety

| Scaffold | N1-Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridines with indole moiety | Methyl | Increased inhibitory activity | researchgate.net |

| 3,5-Disubstituted pyridine-2(1H)-ones with indole moiety | Methyl or Aminoalkyl | Decreased potency | nih.gov |

Strategic Derivatization at Indole C3-Position (beyond pyridine attachment)

While the C3 position is occupied by the pyridine ring in the parent scaffold, further functionalization at this position or the introduction of different C3 substituents can lead to novel derivatives with distinct biological profiles. The C3 position of indole is highly nucleophilic and amenable to various chemical modifications. nih.gov For instance, the synthesis of 1-(indol-3-yl)-1,2,3,4-tetrahydroisoquinoline derivatives highlights the possibility of introducing complex substituents at the C3 position. researchgate.net

In a series of N-piperidinyl indoles, a comparative study of 2- and 3-substituted derivatives revealed that the position of substitution significantly affects their intrinsic activity and receptor selectivity. nih.gov Specifically, 2-substitution led to NOP full agonists, whereas 3-substitution resulted in NOP partial agonists. nih.gov This underscores the critical role of the substitution pattern on the indole ring in determining the pharmacological outcome.

Role of the Nitrile Group in Ligand-Target Interactions

The nitrile group plays a multifaceted role in the interaction between a ligand and its biological target, contributing significantly to binding affinity and specificity. nih.govrsc.org Its distinct electronic and steric properties enable it to participate in a variety of non-covalent interactions.

Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons and is strongly electronegative, making it an effective hydrogen bond acceptor. nih.gov It frequently forms hydrogen bonds with backbone amide NH groups or the side chains of amino acid residues such as arginine, lysine (B10760008), and serine within the protein's active site. nih.govresearchgate.net Water molecules can also mediate interactions, forming a water-bridged hydrogen bond network between the nitrile and the protein. nih.gov

Polar and Dipole Interactions: The carbon-nitrogen triple bond creates a strong dipole moment. This allows the nitrile group to engage in favorable dipole-dipole or ion-dipole interactions with polar residues in the binding pocket. nih.govnih.gov This is particularly important for enhancing binding affinity in environments with a complementary electrostatic potential.

π–π Stacking: As a strong electron-withdrawing group, a nitrile attached to an aromatic system (like the indole ring) lowers the electron density of that ring. This can enhance π–π stacking interactions with electron-rich aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan. nih.gov

Displacement of Water Molecules: The nitrile group can displace high-energy water molecules from a binding site. nih.govresearchgate.net The expulsion of these water molecules into the bulk solvent results in a favorable entropic contribution to the binding free energy, thereby increasing the ligand's affinity for the target. nih.gov

| Interaction Type | Description | Contributing Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bond Acceptor | The nitrogen atom accepts a hydrogen bond from a donor group on the protein. researchgate.net | Backbone NH, Arginine (Arg), Lysine (Lys), Serine (Ser), Histidine (His) |

| Dipole-Dipole/Ion-Dipole | The strong dipole moment of the C≡N bond interacts with polar groups or charged residues. nih.gov | Glutamine (Gln), Asparagine (Asn), charged residues |

| Hydrophobic/van der Waals | The linear, compact shape allows for favorable contacts in nonpolar pockets. researchgate.net | Leucine (Leu), Valine (Val), Alanine (Ala) |

| π–π Stacking | The electron-withdrawing nature enhances interactions with aromatic residues. nih.gov | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Water Displacement | Occupies the space of a binding-site water molecule, increasing entropy. nih.gov | N/A (Interaction with solvent) |

Lead Optimization Strategies for Enhancing Potency and Efficacy of this compound Analogues

Lead optimization is a critical, iterative process in drug discovery aimed at refining a lead compound to produce a clinical candidate with improved potency, selectivity, efficacy, and pharmacokinetic properties. patsnap.com For analogues of this compound, several established medicinal chemistry strategies can be employed.

Structure-Activity Relationship (SAR) Analysis: A systematic modification of the lead compound's structure is fundamental to understanding which chemical features are crucial for biological activity. patsnap.com For this scaffold, modifications would typically involve:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the pyridine ring can modulate electronic properties and steric interactions with the target, potentially enhancing potency and selectivity. acs.orgmdpi.com

Substitution on the Indole Ring: The indole nucleus offers multiple positions (N1, C4, C5, C6, C7) for substitution. Adding functional groups can improve binding affinity, alter solubility, and block potential sites of metabolism. nih.gov

Scaffold Hopping and Ring Variation: The core indole or pyridine rings can be replaced with other heterocyclic systems (e.g., azaindoles, benzofurans, quinolines) to explore new intellectual property space and improve drug-like properties. researchgate.netpatsnap.com The use of furo[3,2-b]pyridine (B1253681) as a bioisostere for indole is one such example. doi.org

Computational and Structure-Based Design: When the 3D structure of the biological target is known, computational methods can guide optimization. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand within a binding site, helping to rationalize existing SAR and design new analogues with improved binding modes. patsnap.com

Free Energy Perturbation (FEP): FEP calculations can quantitatively predict the change in binding affinity resulting from small chemical modifications, allowing for the prioritization of synthetic targets. nih.gov

Pharmacokinetic (ADMET) Profile Optimization: A potent compound is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.netnih.gov Optimization strategies include:

Modulating Lipophilicity (logP/logD): Adding polar groups can decrease lipophilicity, which may improve solubility and reduce off-target effects, while adding nonpolar groups can increase membrane permeability. science.gov

Blocking Metabolic Soft Spots: Identifying and modifying sites on the molecule that are susceptible to rapid metabolic breakdown (e.g., by cytochrome P450 enzymes) can increase the compound's half-life. researchgate.net This can be achieved by introducing groups like fluorine or by replacing a labile hydrogen with a methyl group. researchgate.net

Improving Solubility: Introducing ionizable or polar functional groups can enhance aqueous solubility, which is often crucial for oral bioavailability. acs.org

| Strategy | Specific Approach | Primary Goal |

|---|---|---|

| SAR-Driven Modification | Substitute on the pyridine ring. acs.org | Enhance potency, selectivity, and target-specific interactions. |

| Substitute on the indole ring. nih.gov | Improve binding affinity and block metabolic pathways. | |

| Bioisosteric replacement of the C2-nitrile. nih.gov | Modulate potency, polarity, and metabolic stability. | |

| Structure-Based Design | Utilize molecular docking to guide modifications. patsnap.com | Design analogues with optimized interactions in the binding site. |

| Employ FEP calculations to prioritize analogues. nih.gov | Rationally predict and select compounds with higher binding affinity. | |

| ADMET Optimization | Introduce polar or ionizable groups. | Improve aqueous solubility and reduce off-target toxicity. acs.org |

| Block or modify metabolically labile sites. researchgate.net | Increase in vivo half-life and overall exposure. | |

| Fine-tune lipophilicity. | Balance solubility and membrane permeability for optimal absorption. science.gov |

Pharmacological Profiles and Mechanistic Insights into the Biological Activities of 3 Pyridin 2 Yl 1h Indole 2 Carbonitrile Derivatives

Anti-Infective Activities and Target Pathways

Derivatives of 3-(pyridin-2-yl)-1H-indole-2-carbonitrile have demonstrated a broad spectrum of anti-infective activities, targeting various pathogens, including parasites, bacteria, fungi, and viruses.

Anti-parasitic Activity (e.g., Anti-Trypanosoma cruzi activity)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. Research into novel therapeutic agents has identified indole-based compounds as a promising avenue. nih.gov Specifically, derivatives incorporating the indole (B1671886) nucleus have shown notable in vitro activity against the intracellular amastigote forms of T. cruzi. acs.org

A hit-to-lead optimization campaign for novel cyanopyridine analogues as antichagasic agents revealed that the nitrile group in the core scaffold is crucial for potency. conicet.gov.ar Structure-activity relationship (SAR) studies on a series of 1H-indole-2-carboxamides highlighted that replacing a phenyl ring with a pyridine (B92270) ring can improve metabolic stability and slightly boost potency against T. cruzi. acs.org For instance, certain 3-cyanopyridine (B1664610) derivatives have demonstrated submicromolar anti-T. cruzi activity. conicet.gov.ar However, the development of these compounds can be challenging due to the need to balance potency with favorable physicochemical and pharmacokinetic properties. nih.govconicet.gov.ar

| Compound Type | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxamides | T. cruzi intracellular amastigotes | pEC50 | > 5.5 (for good hits) | acs.org |

| 3-Cyanopyridine derivatives | T. cruzi intracellular amastigotes | EC50 | Submicromolar (e.g., 0.14 µM, 0.33 µM) | conicet.gov.ar |

Antibacterial and Antimicrobial Efficacy

The indole and pyridine moieties are well-established pharmacophores in the design of antibacterial agents. austinpublishinggroup.comnih.gov Derivatives combining these two heterocyclic systems have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria.

A series of novel substituted indolylchalcone derivatives, which incorporate both indole and pyridine nuclei, were screened for their antibacterial activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Proteus mirabilis, Salmonella typhi, and Pseudomonas aeruginosa. austinpublishinggroup.com The results indicated that these compounds exhibited moderate to good antibacterial activities. austinpublishinggroup.com For example, one of the derivatives displayed a significant zone of inhibition against S. typhi (20mm) and P. mirabilis (19mm), with a minimum inhibitory concentration (MIC) value of 31.25µg/mL against S. typhi. austinpublishinggroup.com

Furthermore, novel indole derivatives containing pyridinium (B92312) moieties have been developed and shown to possess potent antibacterial activity against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo). nih.gov One such derivative demonstrated EC50 values of 1.0 and 1.9 μg/mL for Xoo and Xoc, respectively, which were superior to the commercial drug thiodiazole copper. nih.gov Mechanistic studies suggest that these compounds may interfere with the physiological processes and functions of the pathogenic bacteria. nih.gov The structure-activity relationship of indole-based derivatives against methicillin-resistant Staphylococcus aureus (MRSA) has also been explored, revealing that specific structural features can enhance antibacterial potency. bohrium.com

| Compound | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Indolylchalcone derivative | S. typhi | Zone of Inhibition | 20 mm | austinpublishinggroup.com |

| Indolylchalcone derivative | P. mirabilis | Zone of Inhibition | 19 mm | austinpublishinggroup.com |

| Indolylchalcone derivative | S. typhi | MIC | 31.25 µg/mL | austinpublishinggroup.com |

| Indole derivative with pyridinium moiety | X. oryzae pv. oryzae (Xoo) | EC50 | 1.0 µg/mL | nih.gov |

| Indole derivative with pyridinium moiety | X. oryzae pv. oryzicola (Xoc) | EC50 | 1.9 µg/mL | nih.gov |

Antifungal Properties

Indole and pyridine derivatives have also been investigated for their potential as antifungal agents. austinpublishinggroup.comnih.gov The aforementioned indolylchalcone derivatives were screened against the fungal strain Candida albicans, demonstrating moderate to good antifungal activity. austinpublishinggroup.com

In a more targeted approach, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as new analogs of fluconazole, a well-known antifungal drug. nih.gov These compounds were tested against Candida albicans and other Candida species. One of the enantiomers, (−)-8g, exhibited a very potent minimum inhibitory concentration (MIC) of 0.000256 µg/mL against C. albicans. nih.gov Molecular docking studies suggested that this compound aligns with the positioning of posaconazole (B62084) within the heme and access channel binding sites of Candida albicans lanosterol (B1674476) 14α-demethylase (CaCYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

| Compound | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (−)-8g (2-aryl-3-azolyl-1-indolyl-propan-2-ol derivative) | C. albicans CA98001 | MIC | 0.000256 µg/mL | nih.gov |

Anti-HIV Activity

The human immunodeficiency virus (HIV) continues to be a major global health issue, and the development of new antiretroviral agents is crucial. The HIV reverse transcriptase (RT) is a key enzyme in the viral replication cycle and a primary target for drug development. mdpi.com Indole and pyridine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

Pyridinone compounds have been shown to inhibit HIV-1 RT in a noncompetitive manner with respect to deoxynucleotide triphosphate. nih.gov The inhibitory potency of these compounds can be dependent on the primary structure of the template. nih.gov For one representative pyridinone inhibitor, IC50 values ranged from 20 to 200 nM. nih.gov

A class of indolopyridones has been identified that inhibits HIV RT through a novel mechanism of action. nih.gov These compounds occupy the nucleotide binding site of HIV RT, trapping the enzyme-template complex in a post-translocational state and preventing the binding and incorporation of the next nucleotide. nih.gov This unique mechanism translates into a distinct resistance profile, with susceptibility being unaffected by mutations associated with resistance to other NNRTIs. nih.gov

| Compound Type | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyridinone inhibitor | HIV-1 Reverse Transcriptase | IC50 | 20 - 200 nM | nih.gov |

Anti-cancer and Anti-proliferative Effects

In addition to their anti-infective properties, derivatives of this compound have been investigated for their potential as anti-cancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Tropomyosin Receptor Kinase (TRK), Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibition)

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a transmembrane protein tyrosine kinase that plays a crucial role in cell signaling pathways that regulate cell proliferation, invasion, and apoptosis. mdpi.com Mutations in the EGFR gene can lead to its overactivation, which is a driving factor in several types of cancer, particularly non-small cell lung cancer (NSCLC). nih.gov

Novel EGFR inhibitors have been discovered that incorporate a 4-amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine core. nih.gov One such compound potently inhibited both primary EGFR mutants (L858R, del19) and the drug-resistant L858R/T790M mutant, while showing good selectivity across a large panel of kinases. nih.gov This compound demonstrated strong antiproliferative effects against EGFR mutant-driven NSCLC cell lines. nih.gov

Tropomyosin Receptor Kinase (TRK) Inhibition: The tropomyosin receptor kinase (TRK) family of enzymes are transmembrane receptor tyrosine kinases that are involved in cell differentiation, proliferation, and survival. nih.gov Gene fusions involving the NTRK genes, which encode the TRK proteins, have been identified as oncogenic drivers in a variety of tumor types. nih.gov Type I TRK inhibitors are ATP competitive and bind to the ATP-binding site of the kinase. nih.gov The development of selective TRK inhibitors has become an important area of cancer research, with a focus on improving efficacy against resistance mechanisms and enhancing pharmacokinetic properties. nih.gov

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that has been implicated in several diseases, including Down syndrome, Alzheimer's disease, and certain types of cancer. nih.govnih.gov Consequently, DYRK1A has emerged as an attractive drug target.

Fragment-based drug design approaches have led to the development of indole-3-carbonitriles as potent DYRK1A inhibitors. nih.govresearchgate.net By modifying a fragment template, a series of these compounds were synthesized and evaluated, leading to the identification of novel double-digit nanomolar inhibitors with submicromolar activity in cell culture assays. nih.gov The starting fragment, 7-chloro-1H-indole-3-carbonitrile, inhibited DYRK1A with a micromolar IC50 value. nih.gov Further optimization of this series has resulted in potent and selective inhibitors of DYRK1A with favorable physicochemical properties.

| Compound Type | Kinase Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | EGFR L858R/T790M | IC50 | Potent Inhibition | nih.gov |

| 7-Chloro-1H-indole-3-carbonitrile | DYRK1A | IC50 | Micromolar | nih.gov |

| Optimized Indole-3-carbonitriles | DYRK1A | IC50 | Double-digit nanomolar | nih.gov |

Modulation of Apoptotic Pathways and Cell Cycle Regulation

The induction of apoptosis (programmed cell death) and the regulation of the cell cycle are critical mechanisms through which anticancer agents exert their effects. Derivatives of the indole-pyridine scaffold have been shown to influence these pathways significantly.

One key mechanism involves the induction of cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.com For instance, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue demonstrated the ability to consistently arrest colorectal cancer (CRC) cells in the G2/M phase. nih.govmdpi.com This arrest is often a consequence of microtubule disruption, which prevents the proper formation of the mitotic spindle necessary for cell division. nih.govmdpi.com Following cell cycle arrest, these compounds can trigger apoptosis. nih.govmdpi.com The mode of action for some indole derivatives includes the induction of apoptotic caspase-3/7 activity and the formation of reactive oxygen species (ROS). nih.gov

Furthermore, studies on related heterocyclic compounds have shown that they can induce apoptosis and cause cell cycle arrest in the S phase. mdpi.com For example, certain sulfonamide acridine (B1665455) derivatives were found to decrease the percentage of cells in the S phase, indicating a block in DNA replication, which is a precursor to apoptosis. mdpi.com The induction of apoptosis was confirmed by flow cytometry, which showed an increase in both early and late apoptotic cell populations upon treatment. mdpi.com The collective findings suggest that indole-pyridine derivatives can disrupt normal cell cycle progression and activate intrinsic cell death pathways, making them promising candidates for cancer therapy. nih.govmdpi.comnih.gov

Activity against Specific Human Cancer Cell Lines

Derivatives based on the indole and pyridine core structures have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The efficacy of these compounds often depends on the specific substitutions on the core scaffold.

For example, newly synthesized pyrazolinyl-indole derivatives showed remarkable cytotoxic activities against panels of cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. mdpi.com One derivative, HD05, was particularly effective across all nine panels. mdpi.com Similarly, indole-based 1,3,4-oxadiazoles have shown significant anticancer activity. mdpi.comresearchgate.net Compound 2e , an ethoxybenzothiazole derivative, was more cytotoxic against HCT116 (colorectal), A549 (lung), and A375 (melanoma) cell lines than the reference drug erlotinib. mdpi.comresearchgate.net

Other studies have highlighted the activity of N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles, which inhibited tumor cell proliferation at sub-micromolar concentrations, proving more potent than multikinase inhibitors like gefitinib (B1684475) and sorafenib (B1663141) in certain models. nih.gov The table below summarizes the cytotoxic activity of various indole-pyridine derivatives against specific cancer cell lines.

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

| Pyrazolinyl-Indole (HD05) | Leukemia Panel | 78.76% inhibition at 10 µM | mdpi.com |

| Indole-Oxadiazole (2e) | HCT116 (Colorectal) | 6.43 ± 0.72 μM | mdpi.comresearchgate.net |

| Indole-Oxadiazole (2e) | A549 (Lung) | 9.62 ± 1.14 μM | mdpi.comresearchgate.net |

| Indole-Oxadiazole (2e) | A375 (Melanoma) | 8.07 ± 1.36 μM | mdpi.comresearchgate.net |

| Indole-Acrylonitrile (2a) | HCT-116 (Colon) | 0.98 µM | nih.gov |

| Indole-Acrylonitrile (2b) | HCT-116 (Colon) | 0.49 µM | nih.gov |

Tubulin Polymerization Inhibition

A primary mechanism contributing to the anticancer effects of many indole-based compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these inhibitors can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. mdpi.com

Indole derivatives often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. nih.govnih.gov This leads to a destabilization of the microtubule network. acs.org For example, arylthioindole (ATI) derivatives are potent inhibitors of tubulin polymerization that bind to this site. nih.gov Certain indole-chalcone and benzimidazole-indole derivatives have also shown potent inhibitory effects on tubulin polymerization, with IC50 values in the low micromolar range. nih.govnih.gov The inhibitory activity of these compounds is often more potent than that of colchicine itself. mdpi.comacs.org A study on novel indole/1,2,4-triazole hybrids identified an oxime-based derivative as a highly effective tubulin inhibitor, underscoring the potential for structural modification to enhance this activity. mdpi.com

| Compound Class | Tubulin Polymerization IC50 | Reference |

| Benzimidazole-Indole Derivative | 2.52 μmol/L | nih.gov |

| Arylthioindole (ATI) Derivative 3 | 3.3 μM | nih.gov |

| Indole-1,2,4-triazole Hybrid (7i) | 3.03 ± 0.11 µM | mdpi.com |

| Indole-Modified Latonduine | More potent than colchicine | acs.org |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immunoregulatory enzyme that plays a key role in tumor immune escape. rsc.orgnih.gov IDO1 catalyzes the first and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. rsc.orgresearchgate.net In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the function of immune cells like T cells and natural killer cells, allowing cancer cells to evade immune surveillance. rsc.orgresearchgate.net

Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.govresearchgate.net Derivatives of the 1H-indole-4,7-dione scaffold, which are structurally related to the 3-(pyridin-2-yl)-1H-indole core, have been designed and evaluated as IDO1 inhibitors. researchgate.net These compounds were developed to simplify the structure of natural marine alkaloids with known IDO1 inhibitory activity. researchgate.net Research has shown that compounds with a 5-(pyridin-3-yl)-1H-indole-4,7-dione core exhibit moderate inhibitory potency at the micromolar level, acting as reversible competitive inhibitors of the IDO1 enzyme. researchgate.net Natural quinones were among the first reported potent IDO1 inhibitors, and their 1,2- and 1,4-quinone moieties are thought to bind well to the heme in the active center of the enzyme. frontiersin.org

Enzyme Inhibition Activities (General)

Beyond their direct anticancer effects, derivatives of this compound have been investigated for their ability to inhibit other classes of enzymes, indicating broader therapeutic potential.

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase) for Metabolic Regulation

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into glucose. nih.gov Inhibiting these enzymes can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes mellitus. nih.gov

Several studies have demonstrated that indole-based compounds can effectively inhibit these enzymes. A series of synthesized 3,3-di(indolyl)indolin-2-ones showed stronger inhibitory activity against α-glucosidase and desirably lower inhibition of α-amylase compared to the standard drug acarbose. nih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective inhibition. nih.gov Similarly, thiazolidinone-based indole derivatives have also been identified as potent inhibitors of both enzymes. nih.gov Molecular docking studies suggest these compounds interact effectively with the active sites of α-glucosidase and α-amylase. nih.govnih.gov

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

| 3,3-di(indolyl)indolin-2-one (1i) | α-Glucosidase | 67 ± 13 % inhibition | nih.gov |

| 3,3-di(indolyl)indolin-2-one (1i) | α-Amylase | 51 ± 4 % inhibition | nih.gov |

| Imidazo[1,2-a]pyridine derivative (8e) | α-GLY | KI = 6.09 ± 0.37 μM | researchgate.net |

| Benzimidazole derivative (1f) | α-Glucosidase | IC50 = 0.85 ± 0.25 µM | researchgate.net |

| Benzimidazole derivative (1f) | α-Amylase | IC50 = 4.75 ± 0.24 µM | researchgate.net |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com Elevated cAMP levels in inflammatory and immune cells have an anti-inflammatory effect. Therefore, PDE4 inhibitors are valuable for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.comnih.gov

The indole-pyridine scaffold has been explored for the development of PDE4 inhibitors. nih.gov Studies have reported on pyridazinone derivatives bearing an indole residue, which showed a relatively high inhibitory activity towards the PDE4B isoform. mdpi.com Molecular modeling suggests that the planar character of these indole derivatives allows for better interaction within the active site of the enzyme. mdpi.com A pyrazoline-pyridine hybrid compound bearing an indole moiety also emerged as a potent anti-inflammatory agent by effectively inhibiting PDE4B activation with an IC50 value of 99.38 nM. researchgate.net The development of selective PDE4B inhibitors is a key goal, as this isoform is associated with anti-inflammatory effects, while PDE4D inhibition is linked to side effects like emesis. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions.

Research into novel XO inhibitors has explored various heterocyclic compounds. Notably, a study by Lin and colleagues led to the synthesis of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido]thiazole-4-carboxylic acid, a compound that shares the core 1-(pyridin-2-ylmethyl)-1H-indole-5-carbonitrile structure. This derivative was identified as an effective dual inhibitor of both XO and urate transporter 1 (URAT1). nih.gov The synthesis involved reacting Indole-5-carbonitrile with 2-(chloromethyl)pyridine (B1213738) hydrochloride, highlighting a viable pathway to such indole-pyridine hybrids. nih.gov

Another study by Yilmaz and coworkers focused on a series of pyridine derivatives as potential XO inhibitors. Their research identified a potent compound with an IC₅₀ value of 0.394 ± 0.021 μM. Molecular docking studies of this compound revealed electrostatic interactions with key amino acid residues like Glu879 and Phe1009 and hydrophobic interactions within the active site of the XO enzyme, suggesting a strong binding affinity comparable to the standard drug allopurinol. nih.gov Structure-activity relationship (SAR) analysis in this study also pointed out that the presence of a cyano group at the para position of the pyridine ring could decrease the inhibitory activity. nih.gov

These findings underscore the potential of the indole-pyridine scaffold in designing novel and potent xanthine oxidase inhibitors. The combination of the indole nucleus and the pyridine ring, particularly with a cyano group, appears to be a promising starting point for developing new treatments for hyperuricemia.

Table 1: Xanthine Oxidase Inhibitory Activity of a Related Pyridine Derivative

| Compound | IC₅₀ (μM) | Key Interactions in XO Active Site |

|---|

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This enzymatic activity is a crucial virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. Therefore, urease inhibition is a viable therapeutic approach for treating infections caused by such pathogens. nih.govfrontiersin.org

The indole-pyridine scaffold has emerged as a promising framework for the development of urease inhibitors. nih.gov While direct studies on this compound are limited, research on structurally related hybrid molecules demonstrates the potential of this chemical class. For instance, new series of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines have been synthesized and evaluated as urease inhibitors. nih.gov One of the most active compounds from this series, compound 4a , exhibited a potent IC₅₀ value of 1.94 µM, significantly more effective than the standard inhibitor hydroxyurea (B1673989) (IC₅₀ = 100 µM). nih.gov

Similarly, a study on pyridylpiperazine hybrid derivatives identified compounds with substantial urease inhibitory activity. The most active derivatives, 5b and 7e , displayed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to the standard, thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.org In silico analysis indicated that these potent inhibitors form favorable interactions within the active site of the urease enzyme. frontiersin.org These studies highlight that combining indole or pyridine moieties with other heterocyclic systems can lead to potent urease inhibitors.

Table 2: Urease Inhibitory Activity of Structurally Related Indole/Pyridine Derivatives

| Compound Series | Most Potent Compound(s) | IC₅₀ (μM) | Standard Inhibitor | Standard IC₅₀ (μM) |

|---|---|---|---|---|

| Spiro Indenopyridopyrimidine-indolines nih.gov | 4a | 1.94 | Hydroxyurea | 100 |

| Pyridylpiperazine Hybrids frontiersin.org | 5b | 2.0 ± 0.73 | Thiourea | 23.2 ± 11.0 |

| Pyridylpiperazine Hybrids frontiersin.org | 7e | 2.24 ± 1.63 | Thiourea | 23.2 ± 11.0 |

Central Nervous System (CNS) Target Modulation

The indole and pyridine heterocycles are prevalent scaffolds in compounds targeting the central nervous system, owing to their ability to interact with various receptors and transporters. nih.govresearchgate.net

Serotonin (B10506) Receptor (e.g., 5-HT₁ₐ) and Serotonin Transporter (SERT) Affinity

The serotonin (5-HT) system, including receptors like 5-HT₁ₐ and the serotonin transporter (SERT), plays a crucial role in regulating mood, cognition, and memory. mdpi.com These components are primary targets for drugs used to treat depression, anxiety, and other psychiatric disorders. mdpi.com

Derivatives containing the 3-(pyridin-yl)-1H-indole core have shown significant promise as ligands for these targets. A study focused on 3-(1,2,3,6-tetrahydro-pyridin-4yl)-1H-indole (IDT199), a close structural analog, identified it as a ligand with high affinity for SERT. nih.gov This highlights the importance of the indole-pyridine combination for SERT binding.

Further research into multi-target antidepressants explored a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. These complex molecules, which incorporate both indole and an azaindole (a pyridine analog) moiety, demonstrated good affinity for SERT. nih.gov Compound 11 from this series showed high affinity for both the 5-HT₁ₐ receptor (Ki = 128.0 nM) and SERT (Ki = 9.2 nM), indicating potential as a multi-target directed ligand. nih.gov The study also revealed that replacing a standard 1H-indole with a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety led to a slight decrease in SERT binding, suggesting that the specific nature of the indole-pyridine linkage is crucial for optimal activity. nih.gov

Table 3: Binding Affinities of Related Indole-Pyridine Derivatives for Serotonin Targets

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 11 nih.gov | 5-HT₁ₐ Receptor | 128.0 |

| Compound 11 nih.gov | SERT | 9.2 |

| Compound 4 nih.gov | SERT | 47.0 |

Adenosine A₃ Receptor (hA₃R) Antagonism

The human adenosine A₃ receptor (hA₃R) has emerged as a therapeutic target for a variety of conditions, including inflammatory diseases and cancer. unife.it Consequently, the development of selective hA₃R antagonists is an active area of research.

The synthesis of potential hA₃R antagonists has utilized pyridine-2-carbonitrile (B1142686) as a key starting material. nih.gov This precursor is integral to forming the 2-pyridinyl group found in the target compound, this compound. In a study aimed at optimizing heterocyclic carbonyloxycarboximidamides as selective hA₃R antagonists, pyridine-2-carbonitrile was one of several commercially available carbonitriles used to generate a library of derivatives. nih.gov The research successfully identified compounds with improved affinity for hA₃R. For example, replacing the 2-pyridinyl group with bulkier, nitrogen-containing bicyclic systems like indole was explored to further enhance binding affinity. nih.gov This synthetic strategy directly links the pyridine-2-carbonitrile substructure to the development of hA₃R antagonists and suggests that hybrid molecules incorporating both this pyridine moiety and an indole ring could be promising candidates for this target.

Other Noteworthy Biological Activities

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous chronic diseases. The search for new anti-inflammatory agents is a major focus of pharmaceutical research. Both indole and pyridine derivatives have been independently recognized for their anti-inflammatory properties. nih.govnih.gov

The combination of these two scaffolds in 3-indolyl pyridine derivatives has yielded compounds with significant anti-inflammatory activity. A study by Thirumurugan et al. reported the synthesis of a series of 2-(1H-Indol-3-yl)-6-methoxy-4-arylpyridine-3,5-dicarbonitrile derivatives. researchgate.net These compounds, which are structurally very similar to the target molecule, were evaluated for their ability to reduce inflammation. The findings indicated that almost all of the synthesized compounds exhibited strong anti-inflammatory effects. researchgate.net In particular, compounds 83h (where the aryl group is 4-chlorophenyl) and 83i (where the aryl group is 4-fluorophenyl) demonstrated efficacy nearly identical to that of the standard anti-inflammatory drug. researchgate.net

The mechanism for the anti-inflammatory effects of pyridine derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.gov For indole derivatives, the anti-inflammatory action is often attributed to the inhibition of enzymes like COX-2 and the modulation of pro-inflammatory cytokines. wisdomlib.org The potent activity of the indole-pyridine hybrids suggests a synergistic effect or a multi-target mechanism, making this scaffold a promising template for the development of novel anti-inflammatory drugs. researchgate.netnih.gov

Table 4: Anti-inflammatory Activity of Indol-3-yl Pyridine Derivatives

| Compound | R-group (Aryl) | % Inhibition of Edema (Carrageenan-induced) |

|---|---|---|

| 83h researchgate.net | 4-Chlorophenyl | High (comparable to standard) |

| 83i researchgate.net | 4-Fluorophenyl | High (comparable to standard) |

| Standard Drug | - | - |

Anticoccidial Activity

Currently, there is no available scientific literature or research data on the anticoccidial activity of this compound or its derivatives.

Future Outlook and Emerging Research Frontiers

Development of Novel and Efficient Synthetic Protocols

The future synthesis of 3-(pyridin-2-yl)-1H-indole-2-carbonitrile and its derivatives will prioritize efficiency, diversity, and sustainability. While classical methods like the Fischer indole (B1671886) synthesis have been foundational, contemporary research is moving towards more sophisticated and streamlined approaches. mdpi.comrsc.org The development of novel protocols is critical for generating extensive compound libraries for biological screening.

Key areas of future synthetic development include:

Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira, are powerful tools for functionalizing the indole core. mdpi.comnih.gov Future work will likely focus on developing more robust and versatile catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and enable the direct C-H activation and functionalization of the indole and pyridine (B92270) rings, thereby reducing the need for pre-functionalized starting materials. mdpi.comnih.gov

Multi-Component Reactions (MCRs): One-pot MCRs are highly sought after for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single step. nih.gov Designing novel MCRs that converge to produce the this compound core or its decorated analogues will be a significant area of research. This approach allows for the rapid generation of diverse chemical libraries by simply varying the starting components. nih.govrsc.org

Green Chemistry Approaches: Emphasis on environmentally benign synthesis is growing. Future protocols will likely explore the use of aqueous reaction media, biodegradable catalysts, and energy-efficient methods like microwave or ultrasonic irradiation to construct the target scaffold. rsc.orgacs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing synthetic routes for this compound production in flow reactors could facilitate more efficient and reproducible manufacturing for research and potential commercial purposes.

Advanced Rational Drug Design and Targeted SAR Investigations

The progression of this compound from a lead compound to a clinical candidate will heavily rely on rational drug design and systematic Structure-Activity Relationship (SAR) studies. nih.gov The goal is to optimize the molecule's potency, selectivity, and pharmacokinetic properties.

Future research in this domain will involve:

Computational Modeling: Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, will be instrumental in predicting the binding modes of these compounds with specific biological targets. This allows for the rational design of derivatives with enhanced affinity and selectivity. researchgate.net

Systematic Library Synthesis: Based on computational predictions and initial screening results, focused libraries of analogues will be synthesized. This involves systematically modifying each part of the molecule—the indole ring (e.g., substitutions at the N-1, C-4, C-5, C-6, and C-7 positions), the pyridine ring, and the carbonitrile group—to probe the chemical space and understand the structural requirements for optimal activity. acs.org

Quantitative SAR (QSAR): QSAR studies will be employed to build mathematical models that correlate structural features with biological activity. These models can then predict the activity of yet-unsynthesized compounds, guiding further synthetic efforts and prioritizing the most promising candidates. nih.gov

An example of a targeted SAR investigation could involve exploring substitutions on the indole and pyridine rings to enhance a specific biological activity, such as kinase inhibition.

Table 1: Illustrative SAR Data for Hypothetical Derivatives

| Compound ID | Indole Substitution (R1) | Pyridine Substitution (R2) | Kinase Inhibition IC₅₀ (nM) |

| Parent | H | H | 150 |

| A-1 | 5-Fluoro | H | 95 |

| A-2 | 5-Methoxy | H | 210 |

| A-3 | N-Methyl | H | 180 |

| B-1 | H | 4-Methyl | 125 |

| B-2 | H | 4-Chloro | 80 |

| C-1 | 5-Fluoro | 4-Chloro | 35 |

This table is interactive and presents hypothetical data for illustrative purposes.

This systematic approach allows researchers to identify key structural motifs responsible for biological activity, such as the positive impact of electron-withdrawing groups at the indole-5 and pyridine-4 positions in this hypothetical example. acs.org

Comprehensive Mechanistic Elucidation of Biological Actions

A critical frontier for future research is to move beyond identifying that this compound derivatives are biologically active to understanding precisely how they function at a molecular level. A thorough mechanistic elucidation is essential for optimizing drug candidates and predicting potential side effects.

Key research directions include:

Target Identification and Validation: For compounds identified through phenotypic screening (e.g., showing antiproliferative effects), advanced techniques such as chemical proteomics, thermal shift assays, and genetic approaches will be used to identify the specific protein targets they bind to. nih.gov

Biochemical and Biophysical Assays: Once a target is identified, detailed enzymatic and binding assays will be necessary to quantify the compound's effect. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm direct binding and determine key thermodynamic and kinetic parameters of the interaction.

Cellular Pathway Analysis: Researchers will investigate how the interaction between the compound and its target translates into a cellular response. This involves studying downstream signaling pathways, gene expression changes, and ultimate cellular fates (e.g., apoptosis, cell cycle arrest). For instance, related pyridine derivatives have been investigated as inhibitors of pathways like JAK/STAT3 and HIF-1α prolyl hydroxylase, while other nitrile-containing heterocycles are explored as STING agonists. nih.govmdpi.comnih.gov Determining which, if any, of these pathways are modulated by this compound will be a key objective.

Structural Biology: Obtaining co-crystal structures of the compound bound to its protein target via X-ray crystallography or Cryo-EM provides the ultimate insight into the binding mode. This structural information is invaluable for guiding further rounds of rational drug design to improve potency and selectivity. researchgate.net

Applications in Addressing Neglected Tropical Diseases

Neglected Tropical Diseases (NTDs) affect over a billion people worldwide, yet drug discovery for these conditions is severely underfunded. nih.gov The chemical novelty of scaffolds like this compound makes them attractive for screening against NTD-causing pathogens, where the emergence of drug resistance is a constant threat. nih.gov

Future research should focus on:

Broad-Spectrum Antiparasitic Screening: The compound and its derivatives should be systematically screened against a panel of parasites responsible for NTDs, including Leishmania species (leishmaniasis), Trypanosoma brucei (Human African trypanosomiasis or sleeping sickness), and Trypanosoma cruzi (Chagas disease). nih.gov Indole-containing structures have already shown promise against these organisms. nih.gov

Antimalarial Potential: Given the urgent need for new antimalarials to combat resistance to existing drugs, this compound class should be evaluated for activity against various life stages of the Plasmodium falciparum parasite. nih.gov

Mechanism of Action in Pathogens: For any active compounds, it will be crucial to determine their mechanism of action within the parasite. The goal is to identify novel parasite-specific targets that are not present or are significantly different in the human host, which would predict a favorable safety profile.

Lead Optimization for NTDs: Promising hits from initial screens will need to be optimized to improve their potency against the parasite while minimizing toxicity to human cells. This involves a dedicated medicinal chemistry effort focused on the specific requirements for treating infectious diseases, such as the ability to penetrate relevant host and pathogen membranes.

By pursuing these emerging research frontiers, the scientific community can fully explore and potentially harness the therapeutic promise of the this compound scaffold, paving the way for the development of next-generation medicines.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 3-(Pyridin-2-yl)-1H-indole-2-carbonitrile in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

- Accident Response : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

- Environmental Precautions : Avoid release into drains; use chemical waste disposal protocols compliant with local regulations .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Provides precise bond lengths and angles. For example, mean C–C bond lengths of 0.005 Å and R factor = 0.073 were reported for structurally analogous spiro-indole compounds .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, with pyridine protons typically appearing at δ 8.5–9.0 ppm .

- Infrared (IR) Spectroscopy : CN stretching vibrations near 2200 cm and indole N-H stretches around 3400 cm .

Q. What are the foundational synthetic routes for preparing this compound derivatives?

- Methodological Answer :

- Multi-Step Organic Synthesis :

Indole Core Formation : Use Fischer indole synthesis with phenylhydrazines and ketones under acidic conditions .

Pyridine Substitution : Introduce the pyridin-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-pyridylboronic acids .

Cyano Functionalization : Nitrile groups can be introduced via nucleophilic substitution or Rosenmund-von Braun reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between theoretical and experimental electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare HOMO-LUMO gaps and electrostatic potential maps with experimental UV-Vis and cyclic voltammetry data. For example, DFT-predicted band gaps can be validated against absorption spectra (λ ~300–350 nm) .

- Molecular Dynamics (MD) : Simulate solvent effects on conformation; polar solvents (e.g., DMSO) may stabilize planar indole-pyridine geometries .

Q. What strategies address contradictions in crystallographic data for structurally similar indole-carbonitrile compounds?

- Methodological Answer :

- Data Validation : Cross-validate unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å for spiro-indole analogs) across multiple datasets .

- Statistical Refinement : Use SHELXL or Olex2 to refine thermal displacement parameters (U) and occupancy factors, minimizing R factor discrepancies .

- Temperature Effects : Account for thermal motion by collecting data at 100 K (vs. 293 K) to reduce atomic displacement errors .

Q. How can regioselective functionalization of the pyridine ring be achieved without degrading the indole moiety?

- Methodological Answer :

- Protecting Groups : Temporarily block the indole N-H with tert-butoxycarbonyl (Boc) to prevent side reactions during pyridine nitration or halogenation .

- Catalytic Strategies : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for "click" modifications on the pyridine ring .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 min at 100°C) to minimize indole decomposition during harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.